REACTION_SMILES
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[Br:16][c:17]1[n:18][cH:19][cH:20][cH:21][cH:22]1.[CH2:42]1[O:43][CH2:44][CH2:45][O:46][CH2:47]1.[Cu:39]([I:40])[I:41].[K+:36].[K+:37].[K+:38].[NH2:23][CH:24]1[CH2:25][CH2:26][CH2:27][CH2:28][CH:29]1[NH2:30].[P:31]([O-:32])([O-:33])([O-:34])=[O:35].[s:1]1[cH:2][n:3][c:4]2[c:5]1[cH:6][c:7]([N:10]1[C:11](=[O:15])[NH:12][CH2:13][CH2:14]1)[cH:8][cH:9]2>>[s:1]1[cH:2][n:3][c:4]2[c:5]1[cH:6][c:7]([N:10]1[C:11](=[O:15])[N:12]([c:17]3[n:18][cH:19][cH:20][cH:21][cH:22]3)[CH2:13][CH2:14]1)[cH:8][cH:9]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
I[Cu]I
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCCCC1N
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NCCN1c1ccc2ncsc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(c2ccc3ncsc3c2)CCN1c1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |